5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
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Overview
Description
5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: is an organic compound that features a bromine atom and a boronic ester group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the borylation of a brominated phenol derivativeThis reaction involves the coupling of 5-bromo-2-iodophenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with various aryl or vinyl halides.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the phenol group and facilitate reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Substituted Phenols: Resulting from nucleophilic substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design due to its ability to form stable complexes with biological targets.
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to participate in various chemical reactions due to the presence of reactive bromine and boronic ester groups. These groups allow the compound to form stable covalent bonds with other molecules, making it a versatile intermediate in organic synthesis .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by forming covalent bonds with active site residues.
Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
- 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness: 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its combination of a bromine atom and a boronic ester group on a phenol ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C12H16BBrO3 |
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Molecular Weight |
298.97 g/mol |
IUPAC Name |
5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H16BBrO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7,15H,1-4H3 |
InChI Key |
KWKWZSWVWRGMGD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)O |
Origin of Product |
United States |
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